

# Technical Master File: 5-Chloro-3-fluoro-2-hydrazinylpyridine

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## Compound of Interest

Compound Name: 5-Chloro-3-fluoro-2-hydrazinylpyridine

CAS No.: 248255-70-1

Cat. No.: B3024114

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CAS Number: 248255-70-1 Document Type: Technical Whitepaper & Synthesis Guide Author Role: Senior Application Scientist, Medicinal Chemistry Division

## Executive Summary

**5-Chloro-3-fluoro-2-hydrazinylpyridine** (CAS 248255-70-1) is a high-value heterocyclic building block, primarily utilized as a "privileged scaffold" precursor in the synthesis of fused bicyclic systems. Its structural uniqueness lies in the specific halogenation pattern: the C5-chlorine atom provides a handle for cross-coupling (Suzuki-Miyaura), while the C3-fluorine atom modulates metabolic stability and lipophilicity (

), a critical parameter in Fragment-Based Drug Discovery (FBDD).

This guide details the synthesis, reactivity profile, and safety protocols for this intermediate, specifically focusing on its conversion into [1,2,4]triazolo[4,3-a]pyridines (p38 MAP kinase inhibitors) and pyrazoles (agrochemicals).

## Part 1: Chemical Identity & Structural Analysis

### Physicochemical Profile

The presence of the hydrazine moiety adjacent to the ring nitrogen, flanked by a fluorine atom, creates a unique electronic environment. The fluorine at C3 exerts a strong inductive effect (-I),

activating the C2 position for nucleophilic attack during synthesis, while also influencing the pKa of the hydrazine group.

Property	Value / Description	Note
Molecular Formula		
Molecular Weight	161.56 g/mol	
Appearance	Off-white to pale yellow solid	Typical of aryl hydrazines
Melting Point	~145–155 °C (Predicted)	Analogous to 3-chloro variant (165°C)
Solubility	DMSO, DMF, MeOH (Hot)	Poor solubility in non-polar solvents
Reactivity Class	Binucleophile	Acts as both and nucleophile

## Electronic Effects & Regiochemistry

The 3-Fluoro substituent is critical. Unlike the 3-Chloro analog, the smaller Van der Waals radius of fluorine (1.47 Å) allows for tighter binding in enzyme pockets without steric clash. Furthermore, the C-F bond strengthens the oxidative stability of the ring system, preventing rapid metabolic degradation at the C3 position.

## Part 2: Synthesis & Production Strategy

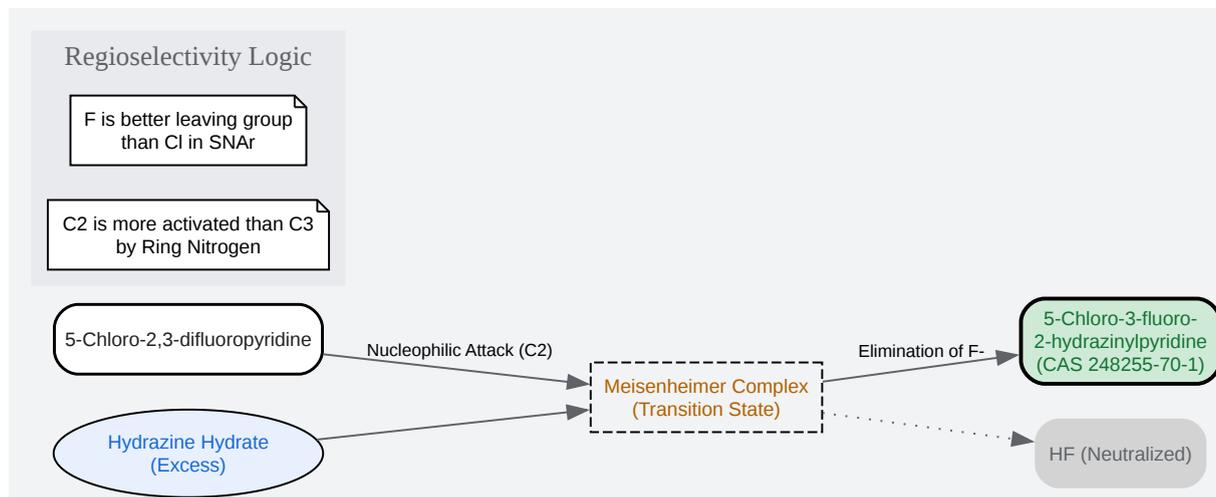
### The Core Mechanism: Displacement

The most robust synthetic route involves the Nucleophilic Aromatic Substitution ( ) of 5-chloro-2,3-difluoropyridine with hydrazine hydrate.

Why this route? The 2-position of the pyridine ring is electronically deficient due to the electronegativity of the ring nitrogen. The presence of fluorine at C3 further activates the C2-fluorine via the inductive effect, making it a superior leaving group compared to chlorine at C5.

## Reaction Pathway Visualization (DOT)

The following diagram illustrates the regioselective displacement mechanism.



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Figure 1: Mechanistic pathway for the regioselective synthesis of the target hydrazine.

## Validated Experimental Protocol

Note: Hydrazines are toxic and potential sensitizers. All operations must be performed in a fume hood.

Materials:

- 5-Chloro-2,3-difluoropyridine (1.0 eq)
- Hydrazine monohydrate (3.0 - 4.0 eq) [Critical: Excess prevents dimer formation]
- Ethanol or Isopropanol (10 volumes)

Step-by-Step Methodology:

- Preparation: Charge 5-chloro-2,3-difluoropyridine and Ethanol into a reactor. Cool the solution to 0–5 °C.
- Addition: Add Hydrazine monohydrate dropwise over 30 minutes.
  - Causality: The reaction is exothermic. Rapid addition can raise the temperature, leading to the displacement of the C3-fluorine (over-reaction) or uncontrolled decomposition.
- Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC.
- Workup:
  - Concentrate the solvent under reduced pressure (remove ~70%).
  - Add cold water to precipitate the product.
  - Filter the solids and wash with cold water (to remove hydrazine salts).
- Purification: Recrystallization from Ethanol/Water is recommended to remove trace isomers.

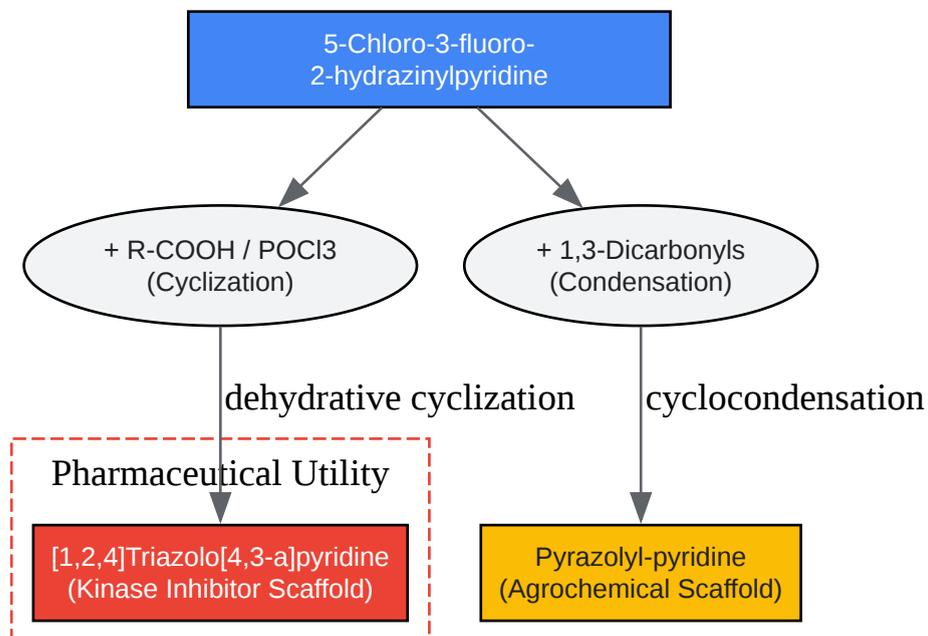
## Part 3: Reactivity Profile & Applications

### Divergent Synthesis Pathways

The hydrazine group serves as a versatile "linchpin" for constructing bicyclic heterocycles.

- Pathway A: [1,2,4]Triazolo[4,3-a]pyridines<sup>[1]</sup>
  - Reagent: Orthoesters or Carboxylic acids.
  - Application: Core scaffold for p38 MAP Kinase inhibitors (anti-inflammatory) and c-Met inhibitors (oncology).
- Pathway B: Pyrazoles
  - Reagent: 1,3-Dicarbonyls (e.g., acetylacetone).
  - Application: Agrochemicals (fungicides) and COX-2 inhibitors.

## Application Workflow Diagram (DOT)



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Figure 2: Divergent synthetic utility of the hydrazine intermediate.

## Part 4: Handling, Safety & Stability (E-E-A-T) Potential Genotoxic Impurities (PGIs)

As a hydrazine derivative, CAS 248255-70-1 falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.

- Risk: Unreacted hydrazine hydrate is a known carcinogen.
- Control Strategy: The synthesis protocol uses a water wash and recrystallization step specifically to purge residual hydrazine to <10 ppm levels. Analytical verification using LC-MS/MS with derivatization (e.g., benzaldehyde derivatization) is required for GMP release.

## Thermal Stability

Hydrazines are high-energy compounds.

- Warning: Do not distill this compound at high temperatures.

- Recommendation: Perform Differential Scanning Calorimetry (DSC) before scaling up >100g. Look for exotherms onsetting below 100°C.

## Storage

- Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Reason: Hydrazines are susceptible to air oxidation, turning from off-white to dark brown (formation of azo/azoxy species).

## References

- PubChem. (2025). 5-Chloro-2-hydrazinylpyridine Compound Summary. National Library of Medicine. [\[Link\]](#)(Note: Used as structural analog reference).
- Vertex Pharmaceuticals. (2010). Preparation of pyridyl hydrazine intermediates. Patent WO2010068242. (Describes the general synthesis of halo-hydrazinopyridines).
- Kumari, S., et al. (2017).[\[1\]](#) A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry. [\[Link\]](#)(Validates the cyclization pathway to triazolopyridines).

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## Sources

- [1. asianpubs.org \[asianpubs.org\]](http://asianpubs.org)
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